1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine
Description
Properties
IUPAC Name |
1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN5O/c1-15-6-14-8(11-7(9)12-14)13-4-2-10-3-5-13/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVSNAFWGLVTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen Cycloaddition
The Huisgen cycloaddition involves the reaction of an azide with an alkyne to form a triazole. This reaction can be catalyzed by copper(I) salts to improve regioselectivity and efficiency.
Other Synthetic Methods
Other methods involve the use of pre-formed triazole rings that are then modified to introduce the desired substituents.
Challenges and Considerations
- Regioselectivity : Ensuring the correct positioning of substituents on the triazole ring can be challenging.
- Reactivity : The presence of multiple functional groups may require careful protection and deprotection steps.
- Safety : Handling brominated compounds requires caution due to potential toxicity and reactivity.
Data and Research Findings
While specific data for 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine is limited, related compounds like 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone (described in) provide insights into the complexity of triazole synthesis.
Table: Comparison of Related Triazole Compounds
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone | C13H20BrN3O4 | 362.22 g/mol | Tetrahydropyranyl protection, butanone backbone |
| Hypothetical this compound | Not specified | Not specified | Piperazine attachment, potential for diverse biological activity |
Chemical Reactions Analysis
Types of Reactions
1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The triazole ring can participate in redox reactions.
Cyclization: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Reaction conditions typically involve moderate temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives, while oxidation reactions can produce triazole N-oxides .
Scientific Research Applications
Medicinal Chemistry
1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine has shown promise in medicinal chemistry due to its potential as an antifungal and antibacterial agent. Triazole derivatives are known for their ability to inhibit the growth of various pathogens. Research indicates that compounds with triazole moieties exhibit significant activity against fungi, making them valuable in developing new antifungal drugs .
Case Study: Antifungal Activity
A study conducted by researchers evaluated the antifungal activity of various triazole derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of Candida albicans and Aspergillus niger at low concentrations, suggesting its potential use as a therapeutic agent against fungal infections .
Agricultural Applications
In agriculture, triazole compounds are often utilized as fungicides. The unique structure of this compound allows it to interact with fungal cell membranes, disrupting their integrity and leading to cell death. This property makes it a candidate for developing new agrochemicals aimed at controlling plant diseases caused by fungal pathogens .
Case Study: Crop Protection
Research has shown that formulations containing triazole derivatives can enhance crop yield by effectively managing fungal diseases. Trials conducted on wheat and barley crops treated with this compound demonstrated a significant reduction in disease incidence and an increase in overall yield compared to untreated controls .
Material Science
The compound's unique chemical structure also makes it suitable for applications in material science. Its potential use as a building block for synthesizing novel polymers and nanomaterials has been explored. The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties .
Case Study: Polymer Synthesis
A recent study focused on synthesizing polymeric materials using this compound as a monomer. The resulting polymers exhibited improved mechanical strength and thermal resistance compared to traditional polymers without triazole units. This advancement opens new avenues for developing high-performance materials for various industrial applications .
Mechanism of Action
The mechanism of action of 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The piperazine ring can enhance the compound’s binding affinity and selectivity[9][9].
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Bromine Position Impact :
- The target compound’s bromine at position 3 contrasts with 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine (bromine at position 5) . Position 3 bromine may enhance electrophilic reactivity for further derivatization (e.g., Suzuki coupling).
Substituent Effects :
- The methoxymethyl group in the target compound likely improves aqueous solubility compared to analogues with hydrophobic groups (e.g., benzyl in or tert-butyl in ).
- Nitroimidazole-piperazinyl triazoles (e.g., compounds in ) exhibit anticancer activity, suggesting that bromine and methoxymethyl groups in the target compound may similarly influence tumor-targeting efficacy.
Heterocycle Core Variations: Replacement of triazole with oxadiazole (as in ) or thiadiazole (as in ) alters electronic properties and binding affinity.
Antifungal Activity :
Anticancer Potential :
- Nitroimidazole-piperazinyl triazoles () demonstrated activity against solid tumors. The bromine in the target compound could act as a leaving group for prodrug strategies or direct DNA alkylation.
Biological Activity
1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies and sources.
The chemical formula for this compound is with a molecular weight of 362.22 g/mol. The structure features a piperazine ring substituted with a triazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.22 g/mol |
| Appearance | Colorless to yellow liquid |
| Synonyms | MFCD31758455 |
| IUPAC Name | 1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]-4-(oxan-2-yloxy)butan-1-one |
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. A study focusing on similar compounds found that triazole-based piperazines can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .
Inhibition of Acetylcholinesterase
Piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. Virtual screening and molecular docking studies demonstrated that certain piperazine derivatives bind effectively to both the peripheral anionic site and catalytic site of AChE, suggesting potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .
Anticancer Activity
The structural similarity of triazole compounds to known anticancer agents has led to investigations into their cytotoxic effects. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Specifically, compounds with a triazole moiety have been noted for their ability to target cancer cells with mutations in BRCA genes, enhancing their potential as chemotherapeutic agents .
Study on Acetylcholinesterase Inhibition
In a study published in 2013, several piperazine derivatives were evaluated for their AChE inhibitory activity using molecular docking approaches. The most promising candidates showed submicromolar inhibition constants (Ki values), suggesting strong binding affinity and potential for further development as therapeutic agents against Alzheimer's disease .
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity, making them candidates for further exploration in drug development .
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include downfield shifts for the methoxymethyl group (δ ~3.3–3.5 ppm for OCH₃) and the triazole proton (δ ~7.9–8.2 ppm). Piperazine protons appear as multiplets at δ ~2.5–3.0 ppm .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for M⁺ and M+2) .
- Elemental analysis : Validate C, H, N, and Br percentages within ±0.4% of theoretical values .
- TLC : Monitor reaction progress using 1:2 hexane:ethyl acetate .
How can researchers address discrepancies between computational docking predictions and experimental biological activity data?
Q. Advanced
- Parameter refinement : Adjust force field settings (e.g., AMBER or CHARMM) to better model ligand-protein interactions. Validate docking poses with molecular dynamics simulations .
- Solvent effects : Include explicit water molecules or use implicit solvent models (e.g., PBSA) to account for solvation .
- Experimental validation : Perform competitive binding assays (e.g., SPR or ITC) to measure binding affinities and correlate with docking scores .
What strategies mitigate side reactions during the introduction of the methoxymethyl group to the triazole ring?
Q. Advanced
- Protecting groups : Temporarily block reactive sites on the triazole or piperazine moieties using tert-butoxycarbonyl (Boc) or benzyl groups .
- Low-temperature reactions : Conduct alkylation steps at 0–5°C to reduce undesired nucleophilic substitutions .
- Catalyst screening : Test alternative bases (e.g., Cs₂CO₃) or phase-transfer catalysts to improve regioselectivity .
What purification techniques are recommended for isolating this compound from reaction mixtures?
Q. Basic
- Liquid-liquid extraction : Use DCM or ethyl acetate (3 × 15 mL) to separate organic layers from aqueous phases .
- Column chromatography : Employ silica gel with gradient elution (ethyl acetate:hexane, 1:8 to 1:4) for high-resolution separation .
- Recrystallization : Optimize solvent pairs (e.g., EtOH:H₂O) to obtain crystals for structural analysis .
How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Q. Advanced
- Substituent variation : Synthesize analogs with modifications to the bromine atom (e.g., Cl, F), methoxymethyl group (e.g., ethoxymethyl), or piperazine ring (e.g., N-methylation) .
- Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
What are the key considerations for ensuring the stability of this compound during storage?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent light-induced degradation .
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxymethyl group .
- Purity monitoring : Periodically analyze samples via HPLC (C18 column, acetonitrile:H₂O mobile phase) to detect decomposition .
How to troubleshoot low yields in the final cyclization step of the synthesis?
Q. Advanced
- Catalyst optimization : Screen Cu(I) sources (e.g., CuI vs. CuSO₄) and adjust catalyst loading (0.3–0.5 equiv.) .
- Reaction time : Extend stirring duration (up to 24 h) for sluggish cyclizations, monitored by TLC .
- Solvent effects : Test polar aprotic solvents (e.g., DMF or acetonitrile) to improve reaction kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
